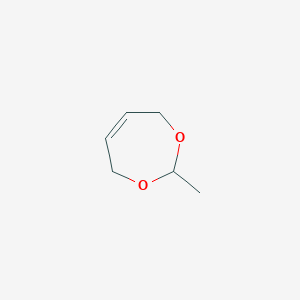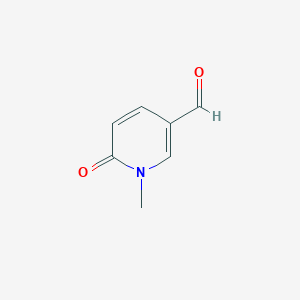![molecular formula C8H14O3 B1354515 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol CAS No. 23153-74-4](/img/structure/B1354515.png)
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol
Übersicht
Beschreibung
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is a chemical compound with the molecular formula C8H14O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol is represented by the formula C8H14O3 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol has a molecular weight of 158.20 . It is stored in dry conditions at 2-8°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Pheromone Research
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol derivatives have been identified as significant in the study of pheromones, particularly in insects like bark beetles. The identification and synthesis of these compounds facilitate the understanding of insect behavior and communication, offering potential applications in pest control. The research by Francke and Reith (1979) details systematic studies on spiroketals, like 1,6-dioxaspiro[4.4]-nonanes, crucial in understanding insect pheromones (Francke & Reith, 1979).
Immunology
Zhang and Nan (2017) reported the synthesis of 1,6-dioxaspiro[4.4]nonan-2-one, a motif in immunosuppressive triterpenoids like Phainanoid F. This research demonstrates the potential of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol derivatives in developing immunosuppressive agents (Zhang & Nan, 2017).
Biolubricant Development
Kurniawan et al. (2017) synthesized novel compounds derived from 1,4-dioxaspiro[4.4]nonan-6-ylmethanol and oleic acid, indicating potential applications as biolubricants. These novel compounds show promising physicochemical properties for lubricant development (Kurniawan et al., 2017).
Organic Synthesis and Chemistry
Various studies, such as those by Ponomarev and Peshekhonova (1969), Ballini et al. (1994), and Alonso et al. (2005), have explored the synthesis and chemical properties of 1,4-Dioxaspiro[4.4]nonan-6-ylmethanol and its derivatives. These researches contribute to the understanding of the chemistry and applications of these compounds in organic synthesis (Ponomarev & Peshekhonova, 1969), (Ballini et al., 1994), (Alonso et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNMPDZDDIKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)OCCO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440645 | |
| Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.4]nonan-6-ylmethanol | |
CAS RN |
23153-74-4 | |
| Record name | 1,4-Dioxaspiro[4.4]nonane-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23153-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Dioxaspiro[4.4]nonan-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

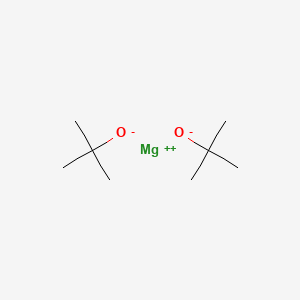
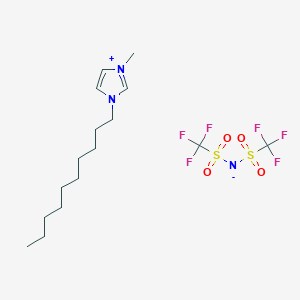
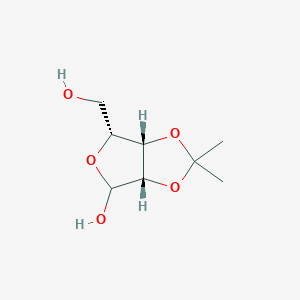
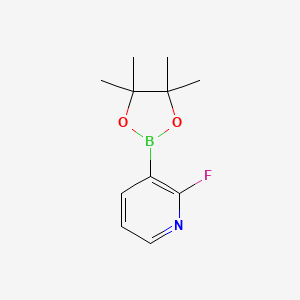
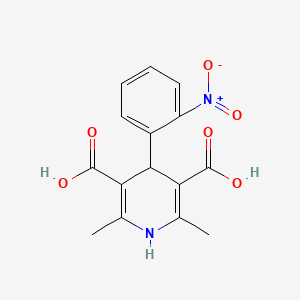
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
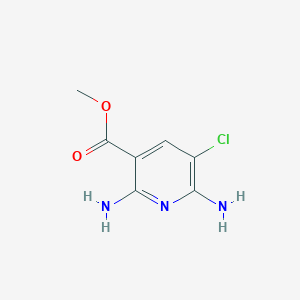

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
